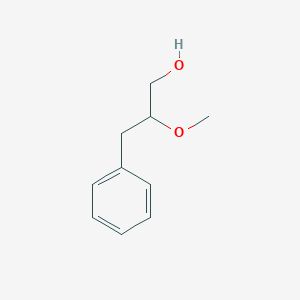

2-Methoxy-3-phenylpropan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-3-phenylpropan-1-ol is a chemical compound with the CAS Number: 221908-50-5 . It has a molecular weight of 166.22 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .

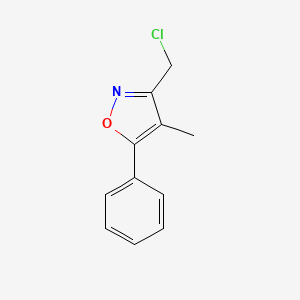

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.科学的研究の応用

Enzymatic Resolution and Asymmetric Synthesis

- 2-Methoxy-3-phenylpropan-1-ol derivatives have been studied in enzymatic resolution processes. Candida antarctica lipase A (CAL-A) was identified as an effective biocatalyst for transesterification reactions involving these compounds, facilitating the production of valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Electrochemical Functionalization

- Electrolysis studies have shown the conversion of phenylcyclopropane to derivatives including 3-methoxy-3-phenylpropan-1-ol. This highlights the compound's role in electrochemical functionalization processes (Brettle & Sutton, 1975).

Photolysis Studies

- Photolysis of specific precursors leads to the formation of 2-methoxy-1-phenylpropan-1-ol derivatives, providing insights into the behavior of olefin cation radicals (Bales et al., 2001).

Asymmetric Hydrogenation

- Asymmetric hydrogenation of related compounds has been explored, revealing the importance of specific functional groups for achieving high enantioselectivity (Toukoniitty et al., 2004).

Kinetic Resolution for Sesquiterpenes

- Lipase-catalyzed kinetic resolution processes have been developed for 2-phenylpropan-1-ol derivatives, which are crucial for synthesizing bisabolane types of natural and unnatural sesquiterpenes (Shafioul & Cheong, 2012).

Influence in Organic Synthesis

- Research on the synthesis of derivatives from acetophenone and 2-nitrobenzaldehyde indicates the influence of methoxy groups in the reaction processes (Putri, Soewandi, & Budiati, 2019).

Applications in Asymmetric Syntheses

- Methoxy-mercurations of cinnamic esters, involving derivatives like 3-methoxy-3-phenylpropan-1-ol, have been used in asymmetric syntheses, yielding compounds with specific optical yields (Kawana & Emoto, 1967).

Application in Anti-Infective Research

- The compound has been investigated for its inhibitory action against Pseudomonas aeruginosa, suggesting potential applications in anti-infective research (Richards & McBride, 1973).

Role in Molecular Ion Studies

- Studies on the formation of molecular ions from alkyl benzenes, including derivatives of this compound, provide insights into the mechanisms of hydrogen rearrangement in these compounds (Kuck & Grützmacher, 1978).

Safety and Hazards

The safety information available indicates that 2-Methoxy-3-phenylpropan-1-ol has some hazards associated with it. It has the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety procedures are not followed .

特性

IUPAC Name |

2-methoxy-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCXGTPWJTZUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)

![5-(furan-2-ylmethyl)-7-methyl-5H-pyrazino[2'',3'':4',5']pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B2931687.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2931688.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone](/img/structure/B2931689.png)

![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2931692.png)

![4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2931694.png)

![Methyl (E)-4-[methyl-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2931703.png)